molecular formula C20H22N2O5S B15105305 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B15105305
M. Wt: 402.5 g/mol
InChI Key: OIRCCUBFVYNOBP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the pyrrole derivative reacts with a sulfonyl chloride in the presence of a base.

    Formation of the Furan Ring: The furan ring can be synthesized through the Feist-Benary synthesis, involving the reaction of an α-haloketone with an aldehyde in the presence of a base.

    Coupling Reactions: The final step involves coupling the furan and pyrrole derivatives through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Thiols, amines, in the presence of a base like NaOH or K2CO3

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of sulfides

    Substitution: Formation of thioethers or amides

Scientific Research Applications

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes or signaling pathways, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

The presence of both furan and pyrrole rings, along with the phenylsulfonyl group, makes N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide unique in its chemical reactivity and potential applications. The combination of these structural features contributes to its diverse biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H22N2O5S/c1-14-15(2)22(11-13-26-3)19(21-20(23)17-10-7-12-27-17)18(14)28(24,25)16-8-5-4-6-9-16/h4-10,12H,11,13H2,1-3H3,(H,21,23)

InChI Key

OIRCCUBFVYNOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3)CCOC)C

Origin of Product

United States

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